H-Ala-Ala-OH

Prebiotic Chemistry Geochemistry Surface Science

DL-Alanyl-DL-alanine (CAS 2867-20-1) is the heterochiral dipeptide mixture for stereochemical controls. Use as a negative control for enantiopure (L,L or D,D) systems, leveraging its documented reduced adsorption versus homochiral analogs. Essential for validating stereodiscrimination in receptor binding (ΔΔG⁰₁ = -1.08 kcal/mol for DD-DL) and surface chemistry assays. Procure this standard to eliminate experimental variability.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 2867-20-1
Cat. No. B1265364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-OH
CAS2867-20-1
SynonymsAla-Ala
alanyl-D-alanine
alanylalanine
alanylalanine, (D)-isomer
alanylalanine, (D-Ala)-(L-Ala)-isomer
alanylalanine, (L)-isomer
alanylalanine, (L-Ala)-(D-Ala)-isomer
alanylalanine, (L-Ala)-(DL-Ala)-isomer
D-Ala-D-Ala
D-alanine, D-alanyl-
D-alanine, L-alanyl-
D-alanyl-D-alanine
D-alanyl-L-alanine
D-alanylalanine
di-L-alanine
dialanine
dialanine, D,D-
H-Ala-Ala-OH
H-D-Ala-D-Ala-OH
L-alanine, D-alanyl-
L-alanyl-D-alanine
L-alanyl-L-alanine
N-D-alanyl-L-alanine
N-L-alanyl-D-alanine
NSC-89598
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyDEFJQIDDEAULHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanyl-DL-alanine (CAS 2867-20-1) Procurement Guide: Chemical Identity and Baseline Properties


DL-Alanyl-DL-alanine (CAS 2867-20-1) is a racemic mixture of the four possible stereoisomers of the alanine-alanine dipeptide (Ala-Ala). It is a synthetic, achiral compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . As a dialanine dipeptide, it is a solid at room temperature, appearing as a white to off-white powder [1]. Its properties, such as a high aqueous solubility (calculated at 844 g/L at 25°C) and a melting point of 268-270°C , are characteristic of its class. However, these aggregate physical properties do not capture the crucial stereochemical and functional differences that define its utility compared to its enantiopure or diastereomeric counterparts, which are critical for scientific selection.

Why DL-Alanyl-DL-alanine (CAS 2867-20-1) Cannot Be Substituted with Enantiopure Diastereomers in Critical Research Applications


Generic substitution of DL-Alanyl-DL-alanine with other Ala-Ala stereoisomers, such as L-Ala-L-Ala or D-Ala-D-Ala, is scientifically invalid due to profound, quantifiable differences in stereochemistry-driven behavior. Unlike its enantiopure counterparts, DL-Alanyl-DL-alanine is an equimolar mixture of four stereoisomers, leading to distinct intermolecular interactions and physicochemical properties. Evidence shows that stereochemistry controls key parameters: adsorption on surfaces is significantly higher for homochiral (e.g., L,L or D,D) dipeptides compared to heterochiral mixtures like DL-Alanyl-DL-alanine [1], and molecular recognition events, such as binding to synthetic receptors, exhibit measurable diastereoselectivity (ΔΔG⁰₁ (DD-DL) = -1.08 kcal/mol) [2]. In biological systems, specific stereoisomers demonstrate functionally distinct activities, where L-Ala-L-Ala can induce spore germination while its D-amino acid containing counterparts act as competitive inhibitors [3]. Therefore, treating these compounds as interchangeable risks introducing uncontrolled experimental variability or outright failure in applications ranging from surface chemistry studies to complex biochemical assays.

Quantitative Differentiation Guide for DL-Alanyl-DL-alanine (CAS 2867-20-1) Against Closest Analogs


Differential Surface Adsorption of Dialanine Stereoisomers on Clay Minerals

DL-Alanyl-DL-alanine, a heterochiral mixture, adsorbs significantly less onto clay mineral surfaces compared to its homochiral diastereomers. In a direct head-to-head study, dipeptides composed of a single enantiomer type (e.g., L-Ala-L-Ala or D-Ala-D-Ala) showed markedly higher adsorption on clay than those containing both L- and D-amino acids, such as DL-Alanyl-DL-alanine [1].

Prebiotic Chemistry Geochemistry Surface Science

Diastereoselective Binding of Ala-Ala Stereoisomers to a Synthetic Macrocyclic Receptor

The interaction of DL-Alanyl-DL-alanine with a synthetic beta-sheet receptor is energetically less favorable than that of the D-Ala-D-Ala stereoisomer. ¹H NMR titration experiments quantified a differential binding free energy (ΔΔG⁰₁) of -1.08 kcal/mol when comparing the DD and DL diastereoisomers of the Ala-Ala dipeptide, demonstrating the receptor's ability to discriminate between them [1].

Supramolecular Chemistry Host-Guest Chemistry Molecular Recognition

Comparative Viscosity of DL-Alanyl-DL-alanine vs. Aromatic Dipeptide Analogs in Mixed Solvent Systems

The viscosity of DL-Alanyl-DL-alanine is lower than that of the more hydrophobic analog DL-Alanyl-DL-phenylalanine in comparable solvent systems. Viscosity measurements in 20% dioxane-water and methanol-water mixtures revealed that solutions of DL-Alanyl-DL-alanine consistently exhibit lower viscosity than those of DL-Alanyl-DL-phenylalanine [1].

Solution Chemistry Physical Chemistry Biophysical Characterization

Differential Biological Activity in Bacterial Spore Germination

The stereochemistry of alanine dipeptides dictates their functional role in Bacillus thiaminolyticus spore germination. While L-Ala-L-Ala is an effective inducer of germination, the presence of a D-amino acid in dipeptides like L-Ala-D-Ala converts the compound into a competitive inhibitor of L-Ala-induced germination. The DL-Alanyl-DL-alanine mixture, containing these inhibitory stereoisomers, would therefore be expected to exhibit net reduced or no germinant activity [1].

Microbiology Spore Biology Biochemical Assay

Validated Research Applications for DL-Alanyl-DL-alanine (CAS 2867-20-1) Based on Quantitative Evidence


Prebiotic Chemistry and the Origins of Homochirality

Use DL-Alanyl-DL-alanine as a heterochiral control in studies of stereoselective adsorption on mineral surfaces. Its documented lower adsorption compared to homochiral dipeptides on clay [1] makes it an essential reference material for experiments investigating how prebiotic environments might have selectively concentrated L-amino acid-based peptides, a key step in the emergence of life.

Development of Stereoselective Sensors and Receptors

Employ DL-Alanyl-DL-alanine as a test analyte or negative control for calibrating and validating the stereodiscrimination capabilities of novel synthetic receptors. The quantified energetic difference (ΔΔG⁰₁ = -1.08 kcal/mol) in binding between the DD and DL diastereoisomers to a beta-sheet receptor [2] provides a benchmark for assessing the performance of new supramolecular recognition systems.

Biophysical Studies of Peptide Solution Behavior

Utilize DL-Alanyl-DL-alanine in comparative solution chemistry studies to investigate the effects of side-chain hydrophobicity on peptide aggregation and transport properties. Its lower viscosity relative to aromatic dipeptide analogs in mixed solvents [3] provides a clear, measurable difference for probing fundamental solvation phenomena.

Probing Stereochemical Requirements in Biological Systems

Use DL-Alanyl-DL-alanine to dissect the stereospecificity of peptide transport or signaling pathways in bacterial models. As a mixture containing the inhibitory L-Ala-D-Ala diastereomer, it serves as a tool to confirm that observed biological activity (e.g., spore germination [4]) is dependent on specific stereochemistry, ruling out non-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ala-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.